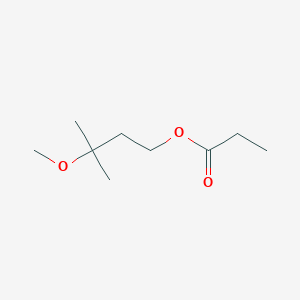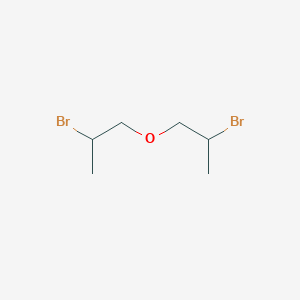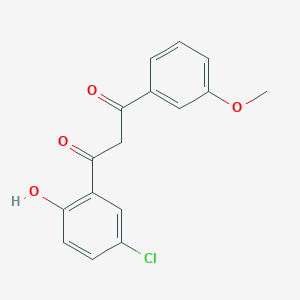
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes a chloro-substituted phenyl ring and a methoxy-substituted phenyl ring, connected by a propane-1,3-dione moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 3-methoxybenzaldehyde.
Condensation Reaction: The two aldehydes undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form the intermediate chalcone.
Cyclization: The intermediate chalcone is then subjected to cyclization under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione would depend on its specific application. For example, if used as a pharmacological agent, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the methoxy group.
1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione: Lacks the chloro group.
1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione: Methoxy group is in a different position.
Uniqueness
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione is unique due to the specific positions of the chloro and methoxy groups, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
88952-38-9 |
|---|---|
分子式 |
C16H13ClO4 |
分子量 |
304.72 g/mol |
IUPAC名 |
1-(5-chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H13ClO4/c1-21-12-4-2-3-10(7-12)15(19)9-16(20)13-8-11(17)5-6-14(13)18/h2-8,18H,9H2,1H3 |
InChIキー |
JOYDJDQXJPCYHL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


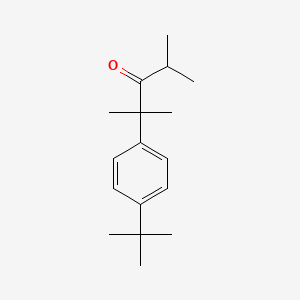

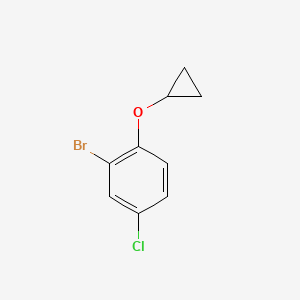
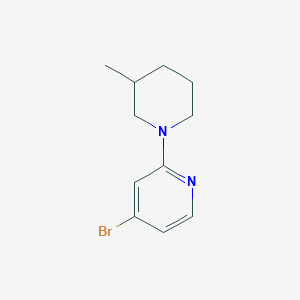
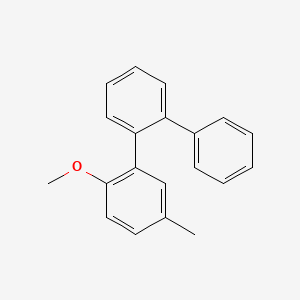
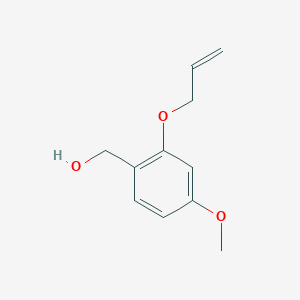
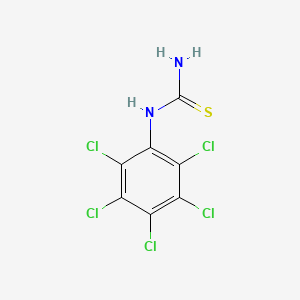
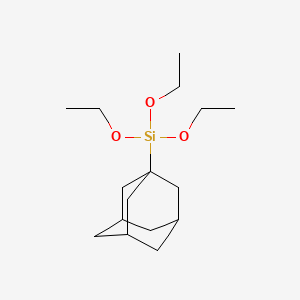
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
